6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL
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Overview
Description
6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. For example, similar compounds have been shown to inhibit the STAT3 pathway, which is involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl) phenol
- 1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride
Uniqueness
What sets 6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H23NO3S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
11-(3-methoxy-4-propoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C26H23NO3S/c1-3-14-30-20-13-12-16(15-21(20)29-2)26-23-24(17-8-4-5-9-18(17)25(23)28)27-19-10-6-7-11-22(19)31-26/h4-13,15,26-27H,3,14H2,1-2H3 |
InChI Key |
NNIBIDYEKKSCLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)OC |
Origin of Product |
United States |
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